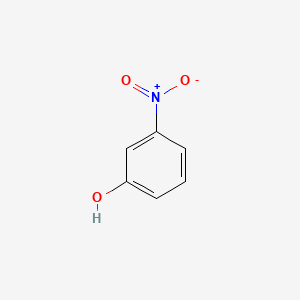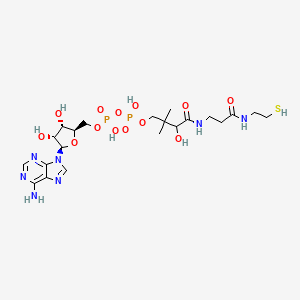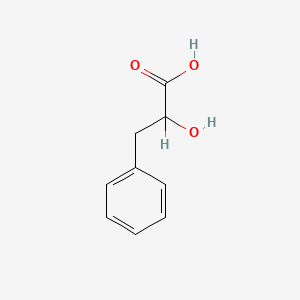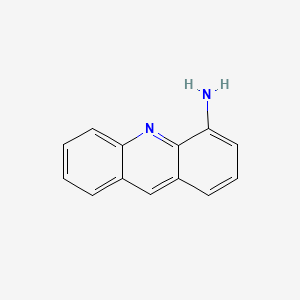
Atrasentan
Descripción general
Descripción
Atrasentan es un fármaco experimental que pertenece a la familia de los antagonistas del receptor de endotelina. Es un inhibidor potente y selectivo del receptor de endotelina A, que ha demostrado potencial en el tratamiento de diversas afecciones, como el cáncer y las enfermedades renales . This compound se ha estudiado por sus efectos sobre el cáncer de pulmón de células no pequeñas, la enfermedad renal diabética y la nefropatía IgA .
Aplicaciones Científicas De Investigación
Atrasentan tiene una amplia gama de aplicaciones de investigación científica:
Química: this compound se utiliza como compuesto modelo para estudiar el comportamiento de los antagonistas del receptor de endotelina.
Biología: Se utiliza para investigar el papel de los receptores de endotelina en varios procesos biológicos.
Medicina: This compound se ha estudiado por su potencial en el tratamiento del cáncer de pulmón de células no pequeñas, la enfermedad renal diabética y la nefropatía IgA
Industria: La capacidad de this compound para reducir la proteinuria y preservar la función renal lo convierte en un compuesto valioso en la industria farmacéutica
Mecanismo De Acción
Atrasentan ejerce sus efectos inhibiendo selectivamente el receptor de endotelina A. Este receptor participa en varios procesos fisiológicos, incluida la vasoconstricción, la proliferación celular y la inflamación. Al bloquear el receptor de endotelina A, this compound reduce la proteinuria, la inflamación y la fibrosis, preservando así la función renal . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización de endotelina y los efectos descendentes relacionados .
Análisis Bioquímico
Biochemical Properties
Atrasentan interacts primarily with the endothelin A receptor, a G-protein-coupled receptor that mediates the effects of endothelin-1, a potent vasoconstrictor. By binding to the endothelin A receptor, this compound inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation. This interaction reduces proteinuria and preserves kidney function in patients with diabetic kidney disease .
Cellular Effects
This compound has significant effects on various cell types, particularly those involved in the kidney and cardiovascular systems. In mesangial cells, this compound reduces cell activation and proliferation, which are key factors in the progression of kidney diseases. It also decreases inflammation and fibrosis in kidney tissues. Additionally, this compound influences cell signaling pathways, such as the endothelin-1 signaling pathway, leading to reduced proteinuria and improved kidney function .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the endothelin A receptor. This binding prevents endothelin-1 from activating the receptor, thereby inhibiting the associated signaling pathways. This compound’s inhibition of the endothelin A receptor reduces the expression of pro-inflammatory cytokines and fibrotic markers, leading to decreased inflammation and fibrosis in kidney tissues. Furthermore, this compound’s effects on gene expression contribute to its therapeutic benefits in kidney disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods. Long-term treatment with this compound leads to sustained reductions in proteinuria and preservation of kidney function. Additionally, this compound’s pharmacokinetic profile indicates consistent and predictable absorption, distribution, and elimination, which supports its long-term use in clinical settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to reduce proteinuria and improve kidney function without significant adverse effects. Higher doses may lead to increased risk of side effects, such as edema and weight gain. The therapeutic window for this compound is therefore critical to achieving optimal benefits while minimizing potential toxic effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites of this compound are then excreted through the kidneys. The interaction of this compound with these metabolic pathways ensures its effective clearance from the body, thereby maintaining its therapeutic levels. Additionally, this compound’s effects on metabolic flux and metabolite levels contribute to its overall efficacy in treating kidney diseases .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its selective binding to the endothelin A receptor facilitates its localization to target tissues, such as the kidneys and cardiovascular system. This targeted distribution enhances the therapeutic effects of this compound while minimizing its impact on non-target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with the endothelin A receptor. This localization is crucial for its activity, as it allows this compound to effectively inhibit the receptor’s signaling pathways. Additionally, post-translational modifications of this compound may influence its targeting to specific cellular compartments, further enhancing its therapeutic effects .
Métodos De Preparación
La preparación de atrasentan implica varias rutas sintéticas y condiciones de reacción. Un método comienza con heliotropina como materia prima, que reacciona con ácido malónico para generar ácido acílico bencénico sustituido. Este intermedio se esterifica para obtener éster metílico de ácido acílico bencénico sustituido. El éster metílico se somete a ciclación, hidrogenación, sustitución e hidrólisis para producir this compound . Este método se caracteriza por condiciones de reacción suaves, simplicidad, bajo costo y alto rendimiento .
Análisis De Reacciones Químicas
Atrasentan se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que lleva a diferentes derivados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
Atrasentan se compara con otros antagonistas del receptor de endotelina, como sitaxentan y ambrisentan. Si bien sitaxentan y ambrisentan se utilizan principalmente para tratar la hipertensión arterial pulmonar debido a sus propiedades vasoconstrictoras, this compound es único en su capacidad para bloquear la proliferación celular inducida por la endotelina . Esto hace que this compound sea particularmente valioso para afecciones que involucran proliferación celular y fibrosis, como la enfermedad renal diabética y la nefropatía IgA .
Compuestos similares incluyen:
Sitaxentan: Otro antagonista del receptor de endotelina utilizado para la hipertensión arterial pulmonar.
Ambrisentan: Utilizado para la hipertensión arterial pulmonar con un enfoque en la vasoconstricción.
Las propiedades únicas de this compound y la inhibición selectiva del receptor de endotelina A lo convierten en un compuesto prometedor para diversas aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTJMGVDPWRKOC-QPVYNBJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173937-91-2, 195704-72-4 | |
| Record name | Atrasentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173937-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atrasentan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A 127722 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrasentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATRASENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


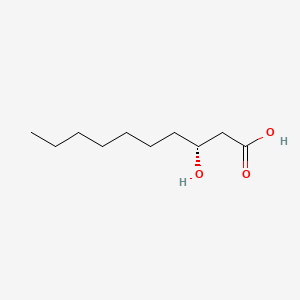
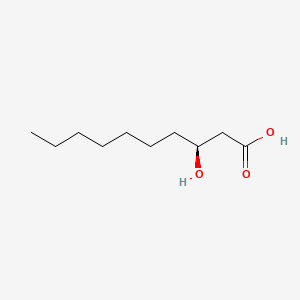


![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)



